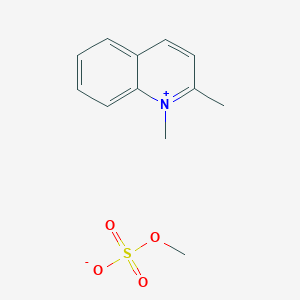

1,2-Dimethylquinolinium methyl sulphate

Description

Properties

CAS No. |

1605-74-9 |

|---|---|

Molecular Formula |

C12H15NO4S |

Molecular Weight |

269.32 g/mol |

IUPAC Name |

1,2-dimethylquinolin-1-ium;methyl sulfate |

InChI |

InChI=1S/C11H12N.CH4O4S/c1-9-7-8-10-5-3-4-6-11(10)12(9)2;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

DYPVVNINWYTKOK-UHFFFAOYSA-M |

SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)C.COS(=O)(=O)[O-] |

Other CAS No. |

1605-74-9 |

Synonyms |

1,2-dimethylquinolinium methyl sulphate |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dimethylquinolinium Methyl Sulphate

Classical Approaches to N-Methylquinolines and Subsequent Quaternization

The foundational step in the synthesis of 1,2-dimethylquinolinium methyl sulphate is the construction of the 2-methylquinoline (B7769805) (quinaldine) ring system. wikipedia.org Historically, several named reactions have been pivotal in the synthesis of quinolines from readily available starting materials. These methods, while foundational, often require harsh reaction conditions.

Prominent classical methods for quinoline (B57606) synthesis include:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). For the synthesis of 2-methylquinoline, crotonaldehyde (B89634) can be used in place of glycerol.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. The reaction of aniline with crotonaldehyde, for instance, directly yields 2-methylquinoline.

Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. For 2-methylquinoline, the reaction of 2-aminobenzaldehyde (B1207257) with acetone (B3395972) would be a representative example. google.com

Once 2-methylquinoline is obtained, the subsequent step is quaternization of the nitrogen atom. This is a type of N-alkylation reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic methyl group. Dimethyl sulfate (B86663) is a potent and commonly used methylating agent for this purpose. nih.gov The reaction proceeds via a nucleophilic substitution mechanism, where the quinoline nitrogen acts as the nucleophile and a methyl group is transferred from the dimethyl sulfate, resulting in the formation of the 1,2-dimethylquinolinium cation with the methyl sulphate anion.

Optimized Preparative Routes for 1,2-Dimethylquinolinium Methyl Sulphate

While classical methods provide a basis, contemporary organic synthesis focuses on developing more efficient, high-yielding, and environmentally benign procedures. For the specific synthesis of 1,2-dimethylquinolinium methyl sulphate, optimization would focus on the quaternization step.

Detailed experimental protocols for the synthesis of 1,2-dimethylquinolinium methyl sulphate are not extensively reported in readily accessible literature. However, general procedures for the N-alkylation of quinolines and other tertiary amines with dimethyl sulfate can be adapted. A patent for the quaternization of tertiary amines suggests that the reaction can be carried out at elevated temperatures, typically between 110°C and 150°C. google.com This process can be performed either neat (without a solvent) or in the presence of a suitable inert solvent. google.com

A plausible optimized laboratory-scale synthesis could involve the following steps:

Reaction Setup: 2-methylquinoline is placed in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel. The reaction can be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Reagent Addition: An equimolar or slight excess of dimethyl sulfate is added dropwise to the stirred 2-methylquinoline. If the reaction is performed without a solvent, the initial mixture might be heated to ensure 2-methylquinoline is in a liquid state.

Temperature Control: The reaction is often exothermic, so the rate of addition and external cooling might be necessary to maintain the desired reaction temperature.

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of the starting material.

Work-up and Purification: Upon completion, the reaction mixture is cooled. The product, being a salt, is typically a solid at room temperature and may precipitate out. Purification can be achieved by recrystallization from a suitable solvent system to obtain pure 1,2-dimethylquinolinium methyl sulphate.

The following table outlines hypothetical reaction parameters based on general knowledge of similar quaternization reactions.

Table 1: Hypothetical Optimized Reaction Parameters for the Synthesis of 1,2-Dimethylquinolinium Methyl Sulphate

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactants | 2-Methylquinoline, Dimethyl Sulfate | Starting material and methylating agent |

| Stoichiometry | 1 : 1 to 1 : 1.1 (2-Methylquinoline : Dimethyl Sulfate) | To ensure complete conversion of the starting amine |

| Solvent | None (neat) or high-boiling inert solvent (e.g., toluene, xylene) | To facilitate the reaction and control temperature |

| Temperature | 110 - 150 °C | To provide sufficient activation energy for the reaction |

| Reaction Time | 1 - 6 hours | To allow the reaction to proceed to completion |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation and other side reactions |

| Purification | Recrystallization | To obtain a high-purity product |

Analogous Synthetic Strategies for Related Quinolinium Cations

The synthesis of other N-alkylated quinolinium salts follows similar principles of quaternization. The primary variables in these syntheses are the starting quinoline derivative and the alkylating agent.

A universal method for the preparation of a series of 1-alkylquinolinium bromides, where the alkyl chain length varies, involves refluxing quinoline with the corresponding 1-bromoalkane in ethanol. mdpi.com This demonstrates the versatility of the quaternization reaction for introducing various alkyl groups onto the quinoline nitrogen.

The synthesis of cyanine (B1664457) dyes, which are an important class of compounds, often involves N-alkylated quinolinium salts as key intermediates. nih.gov For instance, the dye "dicyanin" is prepared from α-γ-dimethylquinolinium salts, highlighting the utility of these compounds in further chemical transformations. quora.comkookscience.com The synthesis of these dye precursors involves the N-alkylation of the corresponding methyl-substituted quinolines.

The following table provides examples of analogous synthetic strategies for different quinolinium cations, showcasing the variety of reactants and resulting products.

Table 2: Analogous Synthetic Strategies for Quinolinium Cations

| Starting Quinoline | Alkylating Agent | Product |

|---|---|---|

| Quinoline | 1-Bromododecane | 1-Dodecylquinolinium bromide |

| 4-Methylquinoline (Lepidine) | Butane sultone | 1-(4-Sulfonatobutyl)-4-methylquinolinium (inner salt) google.com |

| 2-Methylquinoline (Quinaldine) | Methyl Iodide | 1,2-Dimethylquinolinium iodide |

| Quinoline | Benzyl Chloride | 1-Benzylquinolinium chloride |

Chemical Transformations and Reaction Mechanisms Involving 1,2 Dimethylquinolinium Methyl Sulphate

Role as a Key Precursor in the Synthesis of Conjugated Systems

1,2-Dimethylquinolinium methyl sulphate serves as a crucial starting material in the elaboration of complex conjugated systems. The positive charge on the quaternary nitrogen atom significantly activates the methyl group at the 2-position, rendering its protons acidic and susceptible to removal by a base. This reactivity is fundamental to its role in forming larger, delocalized π-systems, which are of interest for their optical and electronic properties.

A primary application of 1,2-dimethylquinolinium methyl sulphate is in the synthesis of styryl quinolinium dyes. These compounds, characterized by a quinolinium ring linked to an aryl group via an ethylene (B1197577) bridge, form a "push-pull" system with significant charge-transfer character. google.com The synthesis is typically achieved through a Knoevenagel-type condensation reaction with various aromatic aldehydes. mdpi.com

The reaction mechanism involves the deprotonation of the C2-methyl group of the quinolinium salt by a weak base, such as piperidine, to form a reactive methylene (B1212753) base intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields the final styryl quinolinium derivative. The choice of aromatic aldehyde allows for the tuning of the spectral properties of the resulting dye. google.com Microwave irradiation has been employed to improve reaction yields and reduce reaction times compared to conventional refluxing methods. google.com

| Aldehyde Reactant | Base/Catalyst | Solvent(s) | Reaction Conditions | Product | Ref |

| 2-Hydroxynaphthaldehyde | Piperidine, Acetic Acid | Benzene, DMF | Reflux for 28 hours | (E)-2-(2-(2-Hydroxynaphthalen-1-yl)vinyl)-1-methylquinolin-1-ium | mdpi.com |

| Substituted Benzaldehydes | Piperidine | Absolute Ethanol | Microwave irradiation (65-85 °C) | 1-Methyl-2-(substituted)styryl-quinolinium analogs | google.com |

Table 1: Examples of Condensation Reactions for Styryl Quinolinium Synthesis

While the condensation of 1,2-dimethylquinolinium salts to form styryl derivatives is well-established, their direct application in the construction of pentacyclic quinoacridinium frameworks is less commonly documented. The synthesis of such complex heterocyclic systems often involves multi-step pathways. However, the inherent reactivity of the quinolinium nucleus provides a theoretical basis for its use in annulation reactions. The electrophilic nature of the quinolinium ring, combined with the nucleophilic potential of reactants, could be harnessed to build the additional rings required for a quinoacridinium scaffold. Further research is needed to explore efficient, direct synthetic routes from 1,2-dimethylquinolinium methyl sulphate to these larger, fused aromatic systems.

Ylide Generation and Dipolar Cycloaddition Reactions

The acidic nature of the protons on the C2-methyl group allows for the generation of a quinolinium ylide upon treatment with a suitable base (e.g., triethylamine). This ylide is an azomethine ylide, which is a type of 1,3-dipole. nih.gov 1,3-dipoles are valuable intermediates in organic synthesis, particularly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.govmdpi.com

The generated quinolinium ylide can react with a variety of dipolarophiles, such as alkenes and alkynes substituted with electron-withdrawing groups. The reaction proceeds in a concerted manner, where the 4π electrons of the ylide interact with the 2π electrons of the dipolarophile to form a new five-membered ring fused to the quinoline (B57606) core. This methodology provides a powerful route for synthesizing complex, polycyclic nitrogen-containing heterocycles. The versatility of the 1,3-dipolar cycloaddition allows for the introduction of significant molecular complexity in a single step. psu.edu

Nucleophilic Reactivity at the Quaternary Center

The quaternization of the nitrogen atom in 1,2-dimethylquinolinium methyl sulphate renders the quinoline ring system highly electron-deficient. This electronic feature makes the heterocyclic ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The positive charge is delocalized across the ring, enhancing the electrophilicity of these carbon centers.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of 1,2-Dimethylquinolinium methyl sulphate in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of all atoms in the 1,2-dimethylquinolinium cation can be unambiguously established.

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the aromatic protons of the quinolinium ring system. The N-methyl group (at the 1-position) and the C-methyl group (at the 2-position) are anticipated to appear as sharp singlet signals, a consequence of their rapid rotation at room temperature. The aromatic protons will present as a series of multiplets in the downfield region of the spectrum, consistent with their positions on the electron-deficient aromatic ring.

The ¹³C NMR spectrum will complement the proton data, showing separate resonances for each unique carbon atom in the molecule. The chemical shifts of the methyl carbons and the aromatic carbons provide further confirmation of the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the definitive assignment of all proton and carbon signals by revealing their through-bond connectivities. For instance, an HSQC experiment would directly link each proton to its attached carbon atom, confirming assignments such as the N-CH₃ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1,2-Dimethylquinolinium Cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~4.5 | ~45 |

| C2-CH₃ | ~2.8 | ~20 |

Note: The chemical shift of the methyl group on the methyl sulphate anion is expected to appear as a singlet in the ¹H NMR spectrum, typically around 3.5-4.0 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational modes of the 1,2-dimethylquinolinium cation are characterized by:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the two methyl groups, expected in the 2980-2870 cm⁻¹ range.

C=C and C=N stretching: Vibrations from the quinolinium ring system, which give rise to a series of bands in the 1650-1400 cm⁻¹ region.

CH₃ bending: Expected around 1450-1380 cm⁻¹.

Ring deformation and C-H out-of-plane bending: A complex pattern of bands below 1000 cm⁻¹.

The methyl sulphate anion (CH₃SO₄⁻) has characteristic vibrational modes that are also evident in the spectra. The most prominent of these are the stretching and bending vibrations of the sulphate group:

S-O stretching: Strong absorptions are expected in the 1200-1000 cm⁻¹ region. For a related compound, bis(N-methyl anilinium) sulphate, a very strong band for the ν₃ mode appears at 1117 cm⁻¹, with the non-degenerate ν₁ stretching mode at 988 cm⁻¹. scirp.org

O-S-O bending: These vibrations are expected at lower frequencies, typically in the 650-580 cm⁻¹ range. scirp.org

Table 2: Predicted Key Vibrational Band Assignments for 1,2-Dimethylquinolinium methyl sulphate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H stretching (cation) |

| 2980 - 2870 | Aliphatic C-H stretching (cation) |

| 1650 - 1400 | C=C and C=N stretching of the quinolinium ring (cation) |

| 1450 - 1380 | CH₃ bending (cation) |

| 1200 - 1000 | S-O stretching (methyl sulphate anion) |

Electronic Absorption and Emission Spectroscopy for Chromophoric Analysis

Electronic absorption and emission spectroscopy, primarily UV-Visible and fluorescence spectroscopy, are used to investigate the electronic transitions within the chromophoric 1,2-dimethylquinolinium cation.

The UV-Visible absorption spectrum of the 1,2-dimethylquinolinium cation is characterized by strong absorption bands in the ultraviolet region. These absorptions are due to π→π* electronic transitions within the conjugated quinolinium ring system. Typically, two or three distinct absorption bands are observed. The position and intensity of these bands can be influenced by the solvent, a phenomenon known as solvatochromism.

Upon excitation at its absorption wavelengths, the 1,2-dimethylquinolinium cation can exhibit fluorescence. For the related 1,2-dimethylquinolinium iodide, an emission has been reported at a wavelength of 350 nm when excited by photons with energies between 250 and 500 nm. chemicalbook.comcymitquimica.com This emission is a result of the molecule relaxing from its first excited singlet state (S₁) back to the ground state (S₀). The high fluorescence quantum yield of this cation makes it suitable for use as a fluorescent probe. chemicalbook.comcymitquimica.com

Table 3: Electronic Transition Data for the 1,2-Dimethylquinolinium Cation

| Spectroscopy | Wavelength Range | Type of Transition |

|---|---|---|

| UV-Visible Absorption | ~250-350 nm | π→π* |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the 1,2-dimethylquinolinium cation. Using a soft ionization technique like electrospray ionization (ESI), the intact cation can be observed in the gas phase.

The high-resolution mass spectrum would show a parent ion peak corresponding to the 1,2-dimethylquinolinium cation (C₁₁H₁₂N⁺) at a mass-to-charge ratio (m/z) of 158.1. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In a collision-induced dissociation (CID) experiment, the parent ion is fragmented, and the masses of the resulting fragment ions are analyzed. A characteristic fragmentation pathway for the 1,2-dimethylquinolinium cation is the loss of a methyl radical (•CH₃) from the quaternized nitrogen atom, which would result in a fragment ion at m/z 143.1, corresponding to the radical cation of 2-methylquinoline (B7769805).

Table 4: Predicted Mass Spectrometry Data for the 1,2-Dimethylquinolinium Cation

| m/z | Assignment |

|---|---|

| 158.1 | [M]⁺ (Parent ion) |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict the reactivity of a compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. For a compound like 1,2-Dimethylquinolinium methyl sulphate, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): Investigate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting chemical reactivity, with the HOMO-LUMO energy gap indicating the molecule's kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of reaction.

Calculate Global Reactivity Descriptors: Quantify properties like electronegativity, chemical hardness, and softness to provide a general understanding of the molecule's reactivity.

Without specific studies, no data tables for optimized geometries or electronic properties of 1,2-Dimethylquinolinium methyl sulphate can be presented.

Ab Initio Methods for Energetic and Geometrical Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are often more computationally intensive but can provide highly accurate results.

For 1,2-Dimethylquinolinium methyl sulphate, these methods would be used for:

High-Accuracy Energy Calculations: Determining precise total energies, heats of formation, and reaction energies.

Detailed Geometrical Analysis: Providing benchmark geometries that can be compared with experimental data from techniques like X-ray crystallography, if available.

Investigating Intermolecular Interactions: Calculating the binding energy between the 1,2-dimethylquinolinium cation and the methyl sulphate anion, including the nature of these interactions (e.g., electrostatic, van der Waals).

As no published ab initio studies on this compound were found, no specific energetic or geometrical data can be compiled.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are also invaluable for predicting how molecules will interact with electromagnetic radiation and for mapping out the energetic landscape of chemical reactions.

Spectroscopic Parameters: Theoretical calculations can predict various spectra, which aids in the interpretation of experimental data. For 1,2-Dimethylquinolinium methyl sulphate, this would include:

Vibrational Spectra (Infrared and Raman): Calculating the frequencies and intensities of vibrational modes to assign peaks in experimental IR and Raman spectra.

NMR Spectra: Predicting the chemical shifts of ¹H and ¹³C nuclei, which is a powerful tool for structure elucidation.

Electronic Spectra (UV-Visible): Using methods like Time-Dependent DFT (TD-DFT) to calculate the energies of electronic transitions, which correspond to absorption maxima in UV-Vis spectra.

Reaction Pathways: Computational chemistry can be used to model the mechanism of chemical reactions. This involves:

Locating Transition States: Identifying the highest energy point along a reaction coordinate, which is crucial for determining the reaction's activation energy and rate.

Calculating Reaction Energetics: Determining the energy changes for reactants, transition states, intermediates, and products to build a complete energy profile for a proposed reaction pathway.

In the absence of specific research, it is not possible to provide predicted spectroscopic data or to detail potential reaction pathways for 1,2-Dimethylquinolinium methyl sulphate.

Electrochemical Properties and Redox Behavior

Voltammetric Techniques for Redox Characterization

Voltammetric methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of quinolinium salts. These techniques provide insights into reduction potentials, the number of electrons transferred, and the stability of the resulting species. The reduction potentials of quinolinium salts have been found to vary depending on the substitution pattern on the quinoline (B57606) ring. rsc.org

Studies on a range of quinolinium salts have shown that their reduction potentials typically fall within the range of -0.43 to -1.08 V (versus a standard reference electrode). rsc.org This range is influenced by the electronic effects of the substituents. Electron-donating groups tend to make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate the reduction (less negative potential).

Table 1: Reduction Potentials of Various Quinolinium Salts in Non-Aqueous Media

| Compound | Reduction Potential (V) | Reference |

| A series of 12 quinolinium salts with various sidechains | -0.43 to -1.08 | rsc.org |

| (E)-10-methyl-9-(2-(2-methylisoquinolinium-1-yl)-vinyl)-1,2,3,4-tetrahydroacridinium trifluoromethanesulfonate | Two reversible redox waves | nih.gov |

| Quinoxalinium Diquaternary Salts | Two reversible one-electron reductions | researchgate.net |

Note: The specific experimental conditions, such as the solvent, electrolyte, and reference electrode, will influence the measured potential values.

The electrochemical behavior of these salts is often characterized by one or more reversible or quasi-reversible reduction waves in cyclic voltammograms, indicating the formation of radical and/or dianionic species. nih.govresearchgate.net

Electron Transfer Mechanisms in Non-Aqueous Media

In non-aqueous media, the electrochemical reduction of N-alkylquinolinium cations typically proceeds through a one-electron transfer to form a neutral radical species. This initial reduction is often a reversible process. The stability of the formed radical is highly dependent on the molecular structure and the reaction conditions.

The general mechanism can be depicted as follows:

One-electron reduction: Q⁺ + e⁻ ⇌ Q• (where Q⁺ is the quinolinium cation and Q• is the quinolinyl radical)

Dimerization: 2 Q• → (Q)₂ (where (Q)₂ is the dimer)

The site of dimerization can vary depending on the substitution pattern of the quinolinium ring.

Electro-organic Synthesis Applications

The ability of quinolinium salts to undergo electrochemical reduction opens up possibilities for their use in electro-organic synthesis. The electrochemically generated radical species can participate in various synthetic transformations.

One potential application is in C-C bond formation reactions. The quinolinyl radical, formed upon reduction, can act as a nucleophile or a radical species that can add to suitable acceptors. For instance, the electrochemical reduction of quinolines in the presence of thiols or disulfides has been shown to lead to C3-thiolation of the quinoline ring, suggesting the interception of a reduced intermediate. rsc.org

Furthermore, quinolinium salts can be employed as precursors in the synthesis of more complex heterocyclic systems. The electrochemical generation of reactive intermediates under mild conditions is a key advantage of this approach. While specific examples for 1,2-Dimethylquinolinium methyl sulphate are not detailed in the literature, the general reactivity of quinolinium salts suggests potential for applications in areas such as:

Reductive coupling reactions: Dimerization or cross-coupling of the electrochemically generated radicals.

Catalysis: Quinolinium salts can act as electron transfer mediators in catalytic cycles.

Synthesis of functionalized heterocycles: Trapping of the radical intermediates with various electrophiles or nucleophiles. rsc.org

The development of novel synthetic methodologies utilizing the electrochemical reactivity of quinolinium salts is an active area of research. thieme-connect.com

Advanced Research Applications of 1,2 Dimethylquinolinium Methyl Sulphate and Its Derivatives

Development of Fluorescent Probes for Analytical Techniques

The inherent fluorescence of the quinolinium core and its derivatives is a key feature exploited in the creation of sophisticated analytical tools. By modifying the basic structure of 1,2-dimethylquinolinium, researchers can synthesize a variety of fluorescent probes with tailored properties for specific detection and imaging applications. These probes are integral to modern analytical techniques, offering high sensitivity and selectivity.

Derivatives of the 1,2-dimethylquinolinium scaffold are frequently used to construct donor-acceptor (D-A) type organic luminescent materials. These materials are widely employed in the development of ratiometric fluorescence probes, which offer advantages in detection accuracy through self-calibrating signal correction. For instance, coupling a dihydroacridine donor to a pyridinium (B92312) acceptor, a structure related to the quinolinium core, has resulted in probes that exhibit significant bathochromic shifts (over 100 nm) and visible color changes upon detecting specific analytes.

The photophysical properties of these probes are highly dependent on their molecular structure and the surrounding solvent environment. Parameters such as absorption and emission wavelengths, molar extinction coefficients, and fluorescence quantum yields can be fine-tuned through chemical synthesis. For example, the introduction of different functional groups can alter the intramolecular charge transfer (ICT) characteristics of the dye, leading to changes in its fluorescence profile. This principle is fundamental to the design of "turn-on" or "turn-off" fluorescent probes that signal the presence of a target molecule.

Below is a table summarizing the photophysical properties of representative fluorescent dyes derived from or related to the quinolinium scaffold.

| Dye Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ_F) | Solvent |

| Fused Iminocoumarin (D1) | 547 | 596 | 18250 | 0.47 | DMSO |

| Fused Iminocoumarin (D2) | 530 | 581 | 16430 | 0.43 | Water |

| Adamantane-Hemicyanine (Ad-NH-1b) | Not Specified | Not Specified | Not Specified | 0.218 | Water (with M-β-CD) |

| Adamantane-Hemicyanine (Ad-NH-2) | Not Specified | Not Specified | Not Specified | 0.0608 | Water (with M-β-CD) |

Data compiled from studies on related fluorescent dyes to illustrate typical properties. nih.govnih.gov

Interfacing with Surface Science and Sensing Technologies

The cationic nature and planar structure of 1,2-dimethylquinolinium derivatives make them ideal candidates for applications in surface science and the development of sensing technologies. These molecules can be readily adsorbed onto various surfaces, including nanoparticles and thin films, where their photophysical properties can be modulated by the local environment. This interaction forms the basis for a wide range of chemical and biological sensors.

A significant area of research involves the use of these dyes in conjunction with nanoparticles. For example, gold nanoparticles can be functionalized and then self-assembled into large supercrystals. rsc.org The plasmonic properties of these supercrystals create giant electromagnetic field enhancements between the nanoparticles, which can significantly amplify the signal from adsorbed dye molecules. rsc.org This principle is utilized in surface-enhanced Raman spectroscopy (SERS) to achieve ultra-sensitive detection of trace chemicals. rsc.org

The self-assembly of quinolinium-derived dyes on different substrates, such as glass or gold, can lead to the formation of distinct molecular aggregates (e.g., H-aggregates or J-aggregates). The type of aggregate formed depends on the molecular structure of the dye, the nature of the surface, and the film thickness. These aggregates exhibit unique optical properties compared to the monomeric dye, which can be exploited for sensing applications. For instance, the transition between monomer and aggregate states can be triggered by the presence of an analyte, leading to a detectable change in the absorption or fluorescence spectrum.

The performance of sensing platforms based on these materials is often characterized by their limit of detection (LOD) and their selectivity towards the target analyte. Molecularly imprinted polymers (MIPs) incorporating polymerizable quinolinium-based dyes have been developed for the selective recognition of herbicides like glyphosate, achieving detection limits in the micromolar range. nih.gov

The following table presents examples of sensing systems utilizing quinolinium-related derivatives.

| Sensing System | Analyte | Key Feature | Limit of Detection (LOD) | Reference Context |

| Molecularly Imprinted Polymer with Guanidinium Benzoxadiazole Probe | Glyphosate | Fluorescence recognition | 0.6 µM (in Acetonitrile) | nih.gov |

| Gold Nanoparticle Supercrystals | Chemical Vapors | Surface-Enhanced Raman Scattering (SERS) | Not Specified | rsc.org |

| Ratiometric Fluorescent Film Probes | Methylphenethylamine (MPEA) | Visible color change | 1.2 ppb | nih.gov |

Exploration in Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry investigates the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. Quinolinium derivatives, with their charged nature and aromatic surfaces, are excellent building blocks for creating complex supramolecular assemblies and participating in host-guest chemistry. These interactions are driven by forces such as π-π stacking, electrostatic interactions, and hydrophobic effects.

A key area of exploration is the encapsulation of quinolinium-based dyes within macrocyclic hosts like cyclodextrins (CDs) or cucurbiturils. nih.govnih.govnih.gov This encapsulation can dramatically alter the dye's properties. For instance, the fluorescence of many cyanine (B1664457) and hemicyanine dyes is often quenched in aqueous solutions due to aggregation or the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov When encapsulated within the hydrophobic cavity of a cyclodextrin, the dye molecule is isolated, preventing aggregation and restricting molecular motion, which can lead to a significant enhancement of its fluorescence quantum yield. nih.gov This host-guest interaction forms the basis for developing highly fluorescent probes for aqueous systems. nih.gov

Furthermore, quinolinium-based structures have been incorporated into more complex molecular topologies, such as molecular knots and links. northwestern.edu A comparative study of these intricate structures revealed that the tightness of the molecular braiding significantly impacts the photophysical properties of the quinolinium units. Tightly braided molecules exhibit reduced solvent-accessible surface area and enhanced π-π interactions, demonstrating how molecular topology can control chemical behavior. northwestern.edu

The table below provides examples of host-guest systems involving quinolinium-related dyes and their measured association constants.

| Host | Guest | Association Constant (K_a, M⁻¹) | Key Observation | Solvent |

| Methylated β-Cyclodextrin (M-β-CD) | Adamantane-Hemicyanine Dyes | Not Specified | Significant fluorescence enhancement | Water |

| Anionic Metal-Organic Framework (Bio-MOF-1) | Pyridinium Hemicyanine Dye (DMASM) | Not Specified | Encapsulation-enhanced luminescence | DMF/EtOH |

| Porphyrinic Molecular Square | Tetraphenylporphyrin (H₂-TPyP) | 4 x 10⁷ | Efficient interior binding and fluorescence quenching | CH₂Cl₂ |

| β-Cyclodextrin (β-CD) | Phenol (model guest) | ~2.6 x 10² (derived from ΔG) | Validation of theoretical binding energy calculations | Water |

Data compiled from studies on related host-guest systems. nih.govnih.govmdpi.com

Contribution to the Design of Novel Organic Functional Materials

The versatile chemical structure of 1,2-dimethylquinolinium methyl sulphate makes it a valuable precursor for the synthesis of a wide array of novel organic functional materials. These materials find applications in fields ranging from nonlinear optics to photovoltaics and photocatalysis, driven by the unique electronic and optical properties of the quinolinium core and its extended π-systems.

A prominent class of materials derived from this scaffold are hemicyanine dyes. These dyes are characterized by a donor-π-acceptor structure, which gives rise to large molecular hyperpolarizabilities. This property is crucial for second-order nonlinear optical (NLO) applications, such as second-harmonic generation (SHG) and terahertz (THz) wave generation. Diquat derivatives, which feature a diquaternized 2,2'-bipyridyl unit, have been investigated as highly active NLO chromophores. Their NLO response can be tuned by modifying the extent of π-conjugation and the strength of the electron donor groups.

Quinolinium derivatives are also being explored as components of photoinitiating systems for polymerization reactions. Dyes based on quinoline (B57606) and quinoxaline (B1680401) skeletons can absorb light in the visible range and, in the presence of an electron donor, can efficiently initiate the polymerization of acrylates. This has potential applications in areas like dental materials, where visible light curing is employed.

Furthermore, the encapsulation of pyridinium hemicyanine dyes within the pores of metal-organic frameworks (MOFs) has led to the development of new solid-state laser materials. The MOF structure prevents the aggregation-caused quenching of the dye's fluorescence and acts as a resonant cavity, enabling two-photon-pumped lasing. This synergistic combination of an organic dye and an inorganic framework opens up new possibilities for creating advanced photonic devices.

The table below summarizes the properties of some organic functional materials based on quinolinium and related structures.

| Material Class | Potential Application | Key Property | Measured Parameter |

| Diquat Derivatives | Nonlinear Optics | High first hyperpolarizability (β) | β values measured by hyper-Rayleigh scattering |

| Quinoline-Based Dyes | Photoinitiators | Visible light absorption, triplet state formation | Triplet state energy (E_T) = 2.51 - 2.95 eV |

| Dibenzofluorene Derivative | Nonlinear Optics / Solar Cells | Second-Harmonic Generation (SHG) | Laser damage threshold = 0.3611 GW/cm² |

| Pyridinium Hemicyanine in MOF | Solid-State Microlaser | Two-photon-pumped lasing | Lasing observed around 640 nm |

Data compiled from studies on related functional organic materials.

Future Outlook and Research Trajectories

Unexplored Synthetic Avenues for Novel Derivatives

The synthesis of novel derivatives stemming from the 1,2-dimethylquinolinium core offers a fertile ground for discovery. thieme-connect.comdoaj.org Current synthetic strategies for quinolinium salts often involve N-alkylation of the quinoline (B57606) precursor. researchgate.net Future explorations could diverge into several promising, yet underexplored, avenues:

Dearomative Periphery Modification: This strategy involves altering the substituents on the quinolinium ring system to create structurally complex, three-dimensional molecules. acs.org By tuning substituents, it may be possible to direct reaction pathways towards novel polycyclic systems with unique stereochemistry. acs.org

Multi-component Reactions: Four-component coupling reactions involving anilines, aldehydes, alkynes, and acids have been utilized to synthesize N-substituted quinolinium salts. researchgate.net Further investigation into novel combinations of reactants could lead to a diverse library of derivatives with varied functionalities.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," presents a versatile method for linking the quinolinium scaffold to other molecular entities, such as other quinolone molecules or bioactive pharmacophores. nih.gov This approach could yield derivatives with enhanced biological or material properties.

Metal-Catalyzed C-H Activation: This atom-economical strategy offers a direct method for functionalizing the quinoline core, providing access to derivatives that are challenging to synthesize through traditional methods. researchgate.net

These synthetic explorations will be crucial for developing a wider array of 1,2-dimethylquinolinium derivatives, each with tailored electronic and steric properties for specific applications.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is becoming increasingly vital for understanding and predicting the behavior of complex molecules. nih.gov For 1,2-dimethylquinolinium methyl sulphate and its derivatives, this combined approach can accelerate the design and discovery of new compounds with desired properties.

Computational tools, such as Density Functional Theory (DFT), can provide deep insights into:

Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity and photophysical behavior. nih.gov

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. bas.bg

Reaction Mechanisms: Elucidating the pathways of chemical reactions, including the identification of transition states and intermediates. nih.gov

Experimental techniques provide the necessary validation for these computational models:

X-ray Crystallography: Determining the precise three-dimensional structure of the molecule in the solid state, which can be compared with DFT-optimized geometries. researchgate.net

Spectroscopy (NMR, IR, UV-Vis): Providing empirical data on the electronic and vibrational states of the molecule, which can be used to refine computational models. researchgate.netbas.bgnih.govthermofisher.com

By integrating these methodologies, researchers can create a powerful feedback loop where computational predictions guide experimental design, and experimental results refine theoretical models. nih.gov This approach has been successfully applied to other heterocyclic systems to understand reaction selectivity and to design molecules with specific photophysical properties. nih.govresearchgate.net

Expanding the Scope of Spectroscopic and Electrochemical Characterization

A thorough understanding of the spectroscopic and electrochemical properties of 1,2-dimethylquinolinium methyl sulphate is fundamental to unlocking its full potential. While general characteristics of quinolinium salts are known, detailed investigations into this specific compound and its novel derivatives are warranted.

Spectroscopic Characterization:

Advanced spectroscopic techniques can provide a wealth of information about the molecular structure and dynamics.

| Spectroscopic Technique | Information Gained |

| ¹H and ¹³C NMR | Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for structural elucidation. For related quinolinium salts, characteristic downfield shifts are observed for protons adjacent to the positively charged nitrogen. bas.bg |

| FT-IR Spectroscopy | Identifies functional groups and provides information about the vibrational modes of the molecule. In related compounds, characteristic bands for the quinoline ring vibrations and the counter-ion are observed. bas.bg |

| UV-Vis Spectroscopy | Reveals information about the electronic transitions within the molecule. Substituted quinolinium salts often exhibit absorption maxima that are sensitive to the solvent polarity and the nature of the substituents. bas.bgnih.gov |

| Fluorescence Spectroscopy | Investigates the emission properties of the compound. Many quinolinium derivatives are fluorescent, and their emission wavelengths and quantum yields can be tuned by modifying the molecular structure. cymitquimica.com The fluorescence of N-methylquinolinium cations can be quenched by certain molecules, a property that can be exploited in sensing applications. rsc.org |

Electrochemical Characterization:

Cyclic voltammetry is a powerful technique for probing the redox behavior of molecules. edaq.com For quinolinium salts, it can provide information on:

Reduction Potentials: Determining the ease with which the quinolinium cation can accept an electron. Reduction potentials for a series of quinolinium salts have been reported to range from -0.43 to -1.08 V. nih.gov

Electrochemical Stability: Assessing the range of potentials over which the compound is stable, which is crucial for applications in electrocatalysis and electronic devices. byu.edu

Reaction Mechanisms: Investigating the kinetics and mechanisms of electron transfer processes.

Detailed electrochemical studies on 1,2-dimethylquinolinium methyl sulphate would be invaluable for understanding its potential as a redox-active material.

Emerging Roles in Interdisciplinary Chemical Research

The unique properties of quinolinium salts, including their electronic structure, photophysical behavior, and reactivity, position them as versatile platforms for interdisciplinary research. While the direct applications of 1,2-dimethylquinolinium methyl sulphate are still emerging, research on related compounds points towards several exciting future directions:

Photocatalysis: N-methylquinolinium salts have been investigated as photocatalysts for the degradation of environmental pollutants. nih.gov Their ability to absorb light and participate in electron transfer reactions makes them promising candidates for green chemistry applications.

Materials Science: The incorporation of quinolinium moieties into larger molecular architectures could lead to the development of novel materials with interesting optical and electronic properties. nih.gov For example, they have been explored for use in dye-sensitized solar cells and as fluorescent probes. ontosight.ai

Organic Synthesis: Quinolinium salts serve as valuable intermediates in the synthesis of complex heterocyclic compounds. thieme-connect.comdoaj.orgthieme-connect.com Their reactivity allows for the construction of fused ring systems and other intricate molecular architectures.

Medicinal Chemistry: Although outside the strict scope of this chemical article, it is noteworthy that quinolinium derivatives have been extensively investigated for their biological activities, including anticancer and antibacterial properties. nih.gov This suggests that novel derivatives of 1,2-dimethylquinolinium methyl sulphate could also be of interest in medicinal chemistry research programs.

The continued exploration of 1,2-dimethylquinolinium methyl sulphate and its derivatives, guided by a synergistic combination of synthetic innovation, advanced characterization, and computational modeling, is expected to yield significant contributions across the chemical sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.